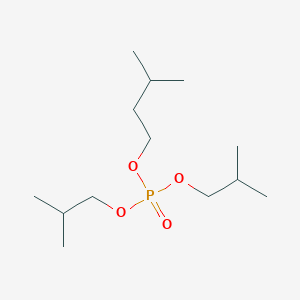
3-Methylbutyl bis(2-methylpropyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl bis(2-methylpropyl) phosphate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Vorbereitungsmethoden
The synthesis of 3-Methylbutyl bis(2-methylpropyl) phosphate typically involves the esterification of 3-methylbutanol with phosphoric acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
3-Methylbutyl bis(2-methylpropyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl bis(2-methylpropyl) phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and plasticizers.
Wirkmechanismus
The mechanism of action of 3-Methylbutyl bis(2-methylpropyl) phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and metabolic pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Methylbutyl bis(2-methylpropyl) phosphate can be compared with other esters such as:
Diisobutyl phthalate: Used as a plasticizer and has similar ester functional groups.
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a variety of applications in different fields.
Eigenschaften
CAS-Nummer |
91097-79-9 |
|---|---|
Molekularformel |
C13H29O4P |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
3-methylbutyl bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C13H29O4P/c1-11(2)7-8-15-18(14,16-9-12(3)4)17-10-13(5)6/h11-13H,7-10H2,1-6H3 |
InChI-Schlüssel |
AWXDNWNRAGVLJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOP(=O)(OCC(C)C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


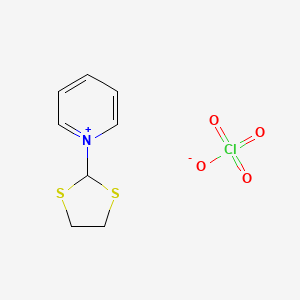
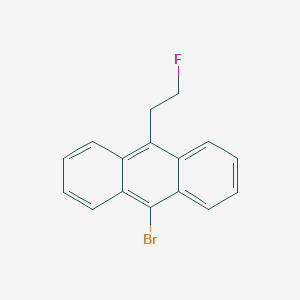
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
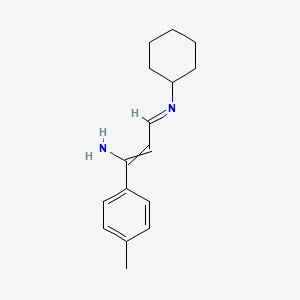
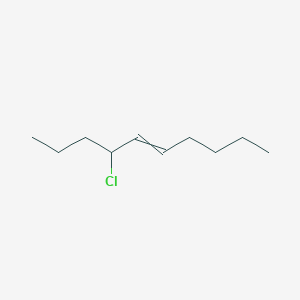
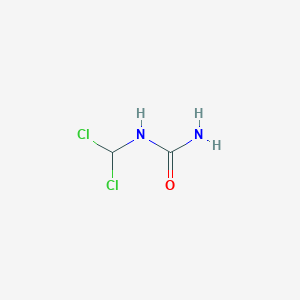
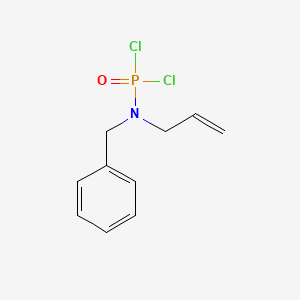
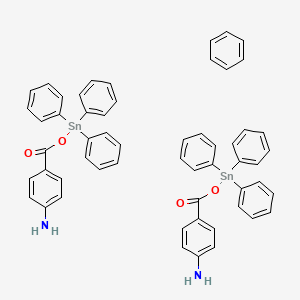
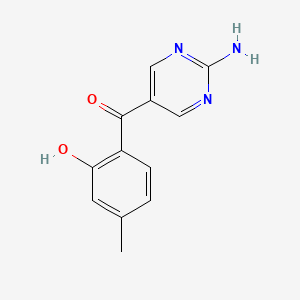
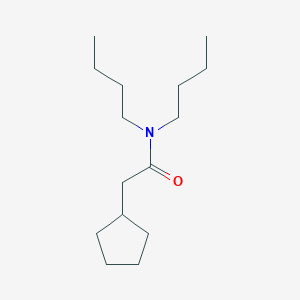
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)

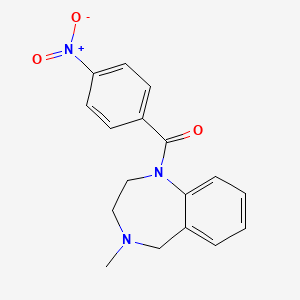
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
